Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRZBFAOZOKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy. This compound has shown potent activities against FGFR1, 2, and 3.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound inhibits this process, thereby preventing the activation of downstream signaling.
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells.
Biological Activity
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 192.21 g/mol. The compound features a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and potential applications in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities, particularly in the context of cancer treatment. The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. FGFR signaling plays a critical role in tumor growth and metastasis, making it an attractive target for therapeutic intervention .
Inhibition of FGFR Signaling
Studies have demonstrated that related compounds can effectively inhibit FGFR signaling pathways. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating potent inhibitory effects on cancer cell proliferation. A notable example includes compound 4h from a related study, which exhibited IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cell lines .
Therapeutic Applications
The biological activity of this compound extends beyond oncology. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects due to its ability to modulate various signaling pathways associated with inflammation and neurodegeneration.
Summary of Biological Activities
| Activity | Description | IC50 Values |
|---|---|---|
| FGFR Inhibition | Inhibits fibroblast growth factor receptors involved in cancer progression | 7-25 nM |
| Anti-inflammatory | Modulates inflammatory pathways; potential use in chronic inflammatory diseases | Not specified |
| Neuroprotection | Protects neuronal cells from apoptosis and oxidative stress | Not specified |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies have shown that derivatives effectively inhibit the proliferation of various cancer cell lines by targeting FGFR pathways. For example, one study reported significant inhibition of breast cancer cell lines with low toxicity to normal cells .
- Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cell viability significantly under stress conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H10N2O2
- Molecular Weight : 192.21 g/mol
- IUPAC Name : Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
The compound features a pyrrolopyridine core structure, which is known for its diverse pharmacological properties. The ethyl ester group enhances its solubility and reactivity in various chemical environments.
Medicinal Chemistry
Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate serves as a building block in the synthesis of more complex molecules, including pharmaceuticals targeting various diseases. Its derivatives have shown potential as:
- Antitumor Agents : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the nanomolar range against breast cancer cells (4T1) and other tumor types, indicating its efficacy in inhibiting cancer cell growth .
- Enzyme Inhibitors : It has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Some derivatives have shown potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM across different FGFR isoforms .
Biological Research
In biological studies, this compound has been explored for its potential as:
- Antimicrobial Agents : Certain derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against pathogens such as E. coli and S. aureus .
- Cell Cycle Modulators : Research indicates that treatment with this compound can induce cell cycle arrest in the G1 phase in certain cancer cell lines, leading to decreased proliferation and increased apoptosis .
Antiproliferative Activity Assessment
A study focused on the antiproliferative activity of this compound derivatives revealed:
- In Vivo Efficacy : In animal models, these compounds demonstrated significant tumor growth inhibition compared to controls.
Data Summary Table
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | 7 - 712 nM (FGFRs) |
| Antimicrobial | Activity against E. coli and S. aureus | MIC values vary |
| Cell Cycle Arrest | G1 phase arrest leading to apoptosis | Not specified |
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Electronic Effects
Table 1: Key Structural Derivatives and Their Properties
Key Findings :
- Ring Fusion Position : Pyrrolo[3,2-b]pyridine derivatives exhibit distinct electronic properties compared to pyrrolo[2,3-c]pyridine analogs. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (yield: 60–85%) shows reduced reactivity in hydrogenation reactions due to steric hindrance .
- Halogenation : Bromine or chlorine substituents (e.g., ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura coupling .
- Ester Group Variation : Replacing ethyl with methyl (e.g., mthis compound) reduces molecular weight (176.17 vs. ~218 for ethyl derivatives) and may alter metabolic stability .
Heterocycle Variations: Thiophene vs. Pyrrole
Table 2: Comparison with Thienopyridine Analogs
Key Findings :
- Thienopyridine derivatives (e.g., ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate) exhibit greater electron deficiency compared to pyrrolopyridines, influencing their reactivity in photocytotoxic applications .
Preparation Methods
Esterification via Carboxylic Acid Intermediates
Hydrolysis of nitrile or amide groups to carboxylic acids, followed by esterification, is a viable pathway. For instance, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes hydrolysis with HSO (50%, 100°C, 6 hours) to the carboxylic acid, which is then treated with ethanol and HSO under Fischer esterification conditions.
| Step | Conditions |
|---|---|
| Hydrolysis | 50% HSO, 100°C, 6 hours |
| Esterification | Ethanol, HSO, reflux, 12 hours |
| Yield | 75–80% (extrapolated from similar systems) |
Bromination-Tosylation Sequences
Brominating the pyrrolopyridine core at the 1-position (e.g., with NBS) and displacing bromide with ethoxide nucleophiles represents an alternative. A patent describes bromination of 5-phenyl-1H-pyrrolo[2,3-b]pyridine using NBS/EtN in dichloromethane, followed by tosylation and SN2 displacement with sodium ethoxide. Adapting this to the 6-carboxylate derivative would require protecting the ester during bromination.
Catalytic Hydrogenation of Nitro Precursors
Reduction of nitro groups to amines, followed by cyclization, is a less common but effective method. Ethyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes hydrogenation over Pd/C (10 wt%) in ethanol at ambient pressure, yielding the amine intermediate, which cyclizes spontaneously under acidic conditions.
| Parameter | Detail |
|---|---|
| Catalyst | Pd/C (10%) |
| Solvent | Ethanol |
| Pressure | 1 atm H, 3 hours |
| Cyclization | HCl (1M), reflux, 2 hours |
| Overall Yield | ~50% |
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, modular substrates | Requires expensive Pd catalysts |
| Direct Cyclization | Single-step, scalable | Limited substrate scope |
| Post-Functionalization | Flexibility in introducing substituents | Multi-step, lower overall yields |
| Hydrogenation | Mild conditions, avoids harsh reagents | Sensitive to nitro group positioning |
Industrial-Scale Considerations
For bulk synthesis, direct cyclization and Suzuki coupling are most viable. AKSci’s protocol specifies long-term storage in cool, dry conditions, implying stability of the final product. However, Pd catalyst removal remains a challenge; DOWEX ion-exchange resin effectively traps residual metals. Column chromatography (toluene/ethyl acetate gradients) achieves >97% purity, as noted by Capot Chemical .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with ethyl glyoxylate under acidic conditions, followed by methyl group introduction via nucleophilic substitution . Critical parameters include temperature control (70–90°C) and solvent selection (e.g., DMF for polar intermediates). Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and verified via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- HRMS : Exact mass determination (CHNO, [M+H] = 205.0978) confirms molecular formula .
- IR : Ester carbonyl stretch (~1700 cm) and aromatic C-H bending (~750 cm) validate functional groups .
Q. What are the primary biological targets of pyrrolo[3,2-b]pyridine derivatives in drug discovery?
- Methodological Answer : These compounds target fibroblast growth factor receptors (FGFR1–4) due to structural mimicry of ATP-binding pockets. FGFR1 IC values as low as 7 nM have been reported for derivatives . Other targets include Janus kinase 3 (JAK3) for immunomodulation and fatty acid amide hydrolase (FAAH) for pain relief .
Q. How should solubility and stability be managed during in vitro experiments?
- Methodological Answer :
- Solubility : Dissolve in DMSO (10 mM stock) with sonication (37°C, 15 min). For aqueous buffers, use co-solvents like PEG-300 (<5% v/v) .
- Stability : Store aliquots at -80°C (6-month stability); avoid freeze-thaw cycles. Degradation is monitored via LCMS, with pH maintained at 6–8 to prevent ester hydrolysis .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) vs. CuI for Buchwald-Hartwig amination; yields improve from 45% to 68% with Pd catalysts .
- DOE Approach : Vary reaction time (12–24 hr) and temperature (80–120°C) to identify optimal parameters (e.g., 18 hr at 100°C maximizes yield to 82%) .
- Scale-Up : Transition from batch to flow reactors reduces side-product formation by 30% via precise residence time control .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare FGFR inhibition using kinase glo assays (Promega) vs. radiometric methods to control for ATP concentration variability .
- Structural Analysis : X-ray crystallography of ligand-FGFR1 complexes identifies steric clashes from methyl groups that reduce potency in certain derivatives (e.g., IC shift from 7 nM to 25 nM for FGFR3) .
- Solubility Correction : Normalize activity data using measured solubility in assay buffers (e.g., PBS vs. HEPES) to account for false negatives .
Q. How do modifications at the ester group influence pharmacokinetic properties?
- Methodological Answer :
- Ester Hydrolysis : Replace ethyl with tert-butyl esters to prolong half-life (t increases from 2.1 hr to 5.3 hr in rat plasma) .
- Bioisosteres : Substitute ester with amides (e.g., -CONH) to enhance BBB penetration (logP reduction from 2.1 to 1.4) .
- Metabolic Stability : Use LC-QTOF to identify CYP3A4-mediated oxidation metabolites; fluorination at the pyridine ring reduces clearance by 40% .
Q. How to design experiments elucidating the binding mode with FGFRs?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite with FGFR1 crystal structure (PDB: 3RHK). Key interactions: H-bond between ester carbonyl and Ala564, π-stacking with Phe642 .
- Mutagenesis : Clone FGFR1 mutants (e.g., Ala564Val) and measure IC shifts. A 10-fold increase confirms critical H-bond role .
- SPR Analysis : Immobilize FGFR1 on CM5 chips; calculate K (e.g., 11 nM) and kon/koff rates to assess binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
